Cas no 858515-77-2 (methyl 4-methyl-1H-indole-3-carboxylate)

methyl 4-methyl-1H-indole-3-carboxylate structure
858515-77-2 structure
商品名:methyl 4-methyl-1H-indole-3-carboxylate
CAS番号:858515-77-2
MF:C11H11NO2
メガワット:189.210542917252
MDL:MFCD09841614
CID:2130445
PubChem ID:46311164

methyl 4-methyl-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 4-Methyl-1H-indole-3-carboxylic acid methyl ester
    • Methyl 4-Methylindole-3-carboxylate
    • methyl 4-methyl-1H-indole-3-carboxylate
    • SY058870
    • Methyl 4-methyl-1H-indole-3-carboxylate (ACI)
    • SCHEMBL9937305
    • CS-0148700
    • CHEMBL4858916
    • 4-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • AKOS006326893
    • WS-02443
    • 858515-77-2
    • MFCD09841614
    • methyl4-methyl-1H-indole-3-carboxylate
    • AC6977
    • MDL: MFCD09841614
    • インチ: 1S/C11H11NO2/c1-7-4-3-5-9-10(7)8(6-12-9)11(13)14-2/h3-6,12H,1-2H3
    • InChIKey: CGOHEKFWKWPCPC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CNC2C=CC=C(C)C=21)=O

計算された属性

  • せいみつぶんしりょう: 189.078978594g/mol
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

methyl 4-methyl-1H-indole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1007038-5G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5g
$285 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M932619-1g
Methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 98%
1g
¥429.30 2022-09-01
eNovation Chemicals LLC
D776986-5g
Methyl 4-Methylindole-3-carboxylate
858515-77-2 95%
5g
$650 2024-07-20
abcr
AB571861-1g
Methyl 4-methyl-1H-indole-3-carboxylate; .
858515-77-2
1g
€148.90 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥400.0 2024-04-16
1PlusChem
1P00G9QG-100mg
4-Methyl-1H-indole-3-Carbocylic acid methyl ester
858515-77-2 98%
100mg
$10.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-5.0g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
5.0g
¥1660.0000 2024-07-20
eNovation Chemicals LLC
Y1007038-1g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
$95 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1.0g
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1.0g
¥400.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFT31-1G
methyl 4-methyl-1H-indole-3-carboxylate
858515-77-2 97%
1g
¥ 1,148.00 2023-04-13

methyl 4-methyl-1H-indole-3-carboxylate 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
リファレンス
Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1
Zaienne, Daniel; et al, Journal of Medicinal Chemistry, 2021, 64(20), 15126-15140

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
2.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
リファレンス
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
リファレンス
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, 0 °C
リファレンス
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Synthetic Routes 6

はんのうじょうけん
1.1 Solvents: Methanol ,  Dichloromethane ,  Hexane ;  2 h, 0 °C
1.2 Reagents: Water
リファレンス
Enantioselective Dearomatization of Indoles via SmI2-Mediated Intermolecular Reductive Coupling with Ketones
Zhang, Wen-Yun; et al, Journal of the American Chemical Society, 2023, 145(18), 10314-10321

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Synthetic Routes 8

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 4-methyl-1H-indole-3-carboxylate Raw materials

methyl 4-methyl-1H-indole-3-carboxylate Preparation Products

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